molecular formula C4H4LiNO2S2 B13108931 Lithium4-methylthiazole-2-sulfinate

Lithium4-methylthiazole-2-sulfinate

Cat. No.: B13108931
M. Wt: 169.2 g/mol
InChI Key: MTORPKCFAHSPKM-UHFFFAOYSA-M
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Description

Lithium 4-methylthiazole-2-sulfinate is a lithium salt derivative of a thiazole ring substituted with a methyl group at the 4-position and a sulfinate (-SO₂⁻) group at the 2-position. Thiazole-based sulfinates are of interest in organic synthesis due to their nucleophilic sulfinate moiety, which facilitates reactions with electrophiles to form sulfones or sulfonamides. The lithium counterion enhances solubility in polar aprotic solvents, making it a versatile reagent for coupling reactions or polymer chemistry .

Properties

Molecular Formula

C4H4LiNO2S2

Molecular Weight

169.2 g/mol

IUPAC Name

lithium;4-methyl-1,3-thiazole-2-sulfinate

InChI

InChI=1S/C4H5NO2S2.Li/c1-3-2-8-4(5-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1

InChI Key

MTORPKCFAHSPKM-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CSC(=N1)S(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Lithium4-methylthiazole-2-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group can lead to the formation of sulfonates, while reduction can yield thiols .

Scientific Research Applications

Lithium4-methylthiazole-2-sulfinate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . The compound is also used in the development of novel dyes and materials with specific properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction of lithium 4-methylthiazole-2-sulfinate lies in its sulfinate (-SO₂⁻) group, which contrasts with sulfonamide (-SO₂NH-) or thioether (-S-) functionalities in related compounds. Below is a comparative analysis:

Compound Core Structure Functional Groups Reactivity Profile Primary Applications
Lithium 4-methylthiazole-2-sulfinate Thiazole ring + methyl group Sulfinate (-SO₂⁻), lithium ion Nucleophilic substitution, ligand formation Organic synthesis, catalysis
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40, ) Thiazole + benzamide Thioether (-S-), nitro group Hydrogen bonding, enzyme inhibition Anticancer drug candidate
Metsulfuron methyl ester () Triazine + sulfonylurea Sulfonylurea (-SO₂NHCONH-) Acetolactate synthase inhibition Herbicide (agriculture)

Key Observations :

  • Sulfur Oxidation State : The sulfinate group in the lithium salt is less oxidized than sulfonamides (e.g., metsulfuron) but more reactive than thioethers (e.g., Compound 40) due to its anionic character .
Reactivity and Stability
  • Lithium 4-methylthiazole-2-sulfinate : Exhibits high solubility in DMSO or THF, enabling facile reactions with alkyl halides to form sulfones. Its stability in anhydrous conditions contrasts with sulfonylureas (e.g., metsulfuron), which hydrolyze under acidic/basic conditions .
  • Compound 40 : The thioether linkage confers stability against oxidation, while the nitro group may participate in redox reactions under physiological conditions .

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